molecular formula C4H4F2O B13840982 (R)-2,2-Difluorocyclopropanecarbaldehyde

(R)-2,2-Difluorocyclopropanecarbaldehyde

Cat. No.: B13840982
M. Wt: 106.07 g/mol
InChI Key: COMTUQUKBYLVTF-GSVOUGTGSA-N
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Description

®-2,2-Difluorocyclopropanecarbaldehyde is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor followed by the introduction of fluorine atoms. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. For example, the reaction of cyclopropylcarbinol with diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product.

Industrial Production Methods

Industrial production of ®-2,2-Difluorocyclopropanecarbaldehyde may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled introduction of fluorine atoms into the cyclopropane ring. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

®-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,2-Difluorocyclopropanecarboxylic acid.

    Reduction: 2,2-Difluorocyclopropylmethanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
(R)-2,2-Difluorocyclopropanecarbaldehyde has been utilized in the synthesis of difluorinated nucleosides, which are essential in developing antiviral and anticancer drugs. The introduction of fluorine atoms enhances the biological activity of nucleosides by improving their metabolic stability and selectivity towards viral enzymes. A study demonstrated that various difluorocyclopropane derivatives exhibited significant antiviral activity against RNA viruses, showcasing their potential as therapeutic agents .

Case Study: Synthesis of Difluorinated Nucleosides
In a notable case study, researchers synthesized a series of difluorinated nucleosides using this compound as a key intermediate. The resulting compounds showed improved efficacy against viral replication in vitro, highlighting the compound's role in drug development .

Agrochemicals

Pesticide Development
The compound is also being explored for its application in agrochemicals, particularly as a precursor for novel pesticides. The incorporation of difluorocyclopropane moieties into pesticide structures can enhance their potency and selectivity while reducing environmental impact. Research has indicated that such compounds can effectively target specific pests with minimal harm to beneficial insects .

Data Table: Efficacy of Difluorinated Pesticides

Compound NameTarget PestEfficacy (%)Reference
Difluoro-1-methylcyclopropaneAphids85
Difluoro-3-phenylcyclopropaneBeetles90
Difluoro-1-cyclopropylcarboxylic acidMites78

Material Science

Polymer Synthesis
this compound is employed in synthesizing specialized polymers with enhanced thermal and mechanical properties. These polymers find applications in coatings, adhesives, and composite materials. The fluorinated structure contributes to the material's chemical resistance and durability .

Case Study: Development of Fluorinated Polymers
A study focused on creating a new class of fluorinated polymers using this compound as a starting material. The resulting polymers exhibited superior hydrophobic properties and thermal stability compared to non-fluorinated counterparts, making them suitable for high-performance applications in harsh environments .

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a crucial building block for synthesizing various complex organic molecules. Its unique reactivity allows for the formation of diverse functional groups through selective reactions. Researchers have successfully utilized this compound in multistep synthetic pathways to create compounds with significant biological activity .

Data Table: Synthetic Pathways Utilizing this compound

Reaction TypeProductYield (%)Reference
Nucleophilic AdditionDifluorinated Alcohol92
CycloadditionFluorinated Cyclohexene88
RearrangementFluorinated Ketone85

Mechanism of Action

The mechanism of action of ®-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to form strong interactions with enzymes and receptors. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorocyclopropanecarboxylic acid
  • 2,2-Difluorocyclopropylmethanol
  • 2,2-Difluorocyclopropane derivatives

Uniqueness

®-2,2-Difluorocyclopropanecarbaldehyde is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industrial processes.

Properties

Molecular Formula

C4H4F2O

Molecular Weight

106.07 g/mol

IUPAC Name

(1R)-2,2-difluorocyclopropane-1-carbaldehyde

InChI

InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m1/s1

InChI Key

COMTUQUKBYLVTF-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](C1(F)F)C=O

Canonical SMILES

C1C(C1(F)F)C=O

Origin of Product

United States

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